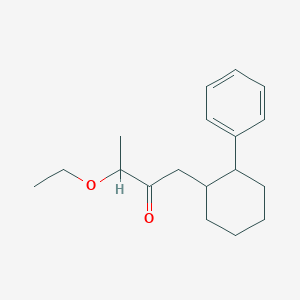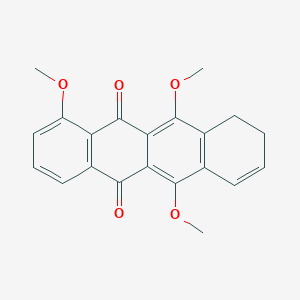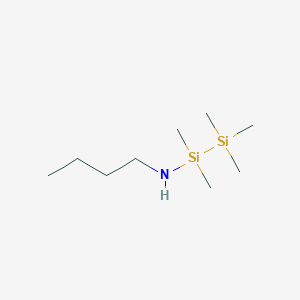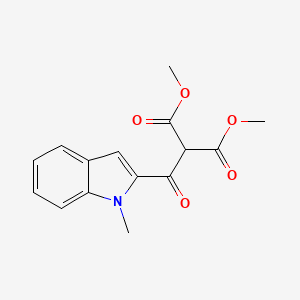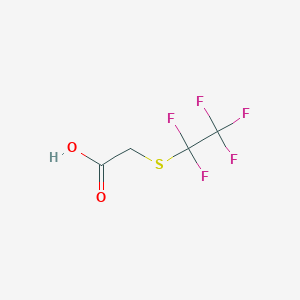
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is an organofluorine compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid typically involves the reaction of pentafluoroethylthiol with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where pentafluoroethylthiol reacts with a halogenated acetic acid derivative under basic conditions. The reaction can be represented as follows:
CF3CF2CH2SH+XCH2COOH→CF3CF2CH2SCH2COOH+HX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated carbon atoms.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethylsulfanyl)acetic acid
- 2-(Difluoromethylsulfanyl)acetic acid
- 2-(Fluoromethylsulfanyl)acetic acid
Uniqueness
2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid is unique due to the presence of five fluorine atoms, which significantly influence its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher electronegativity, increased metabolic stability, and enhanced reactivity in certain chemical reactions.
Propiedades
Fórmula molecular |
C4H3F5O2S |
|---|---|
Peso molecular |
210.12 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H3F5O2S/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |
Clave InChI |
RATPDNAIUSVJCZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)SC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


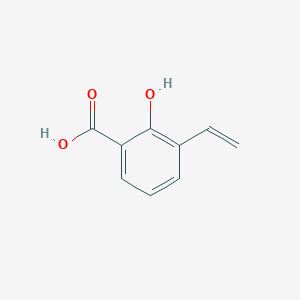
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

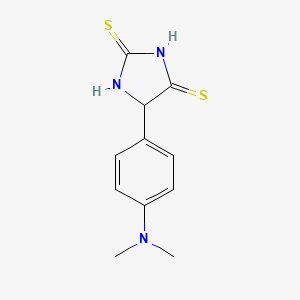
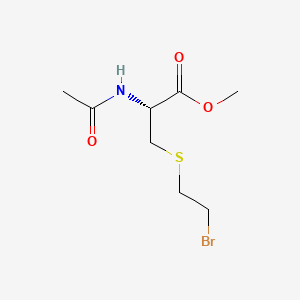
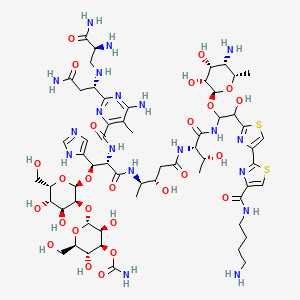
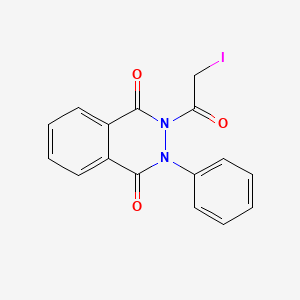

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

